Quantitative Impact of C-6 4-Chlorophenyl Substitution on Lipophilicity and Drug-Likeness
The introduction of the 4-chlorophenyl group at the C-6 position of the benzo[a]phenazine core dramatically increases molecular lipophilicity compared to the unsubstituted scaffold . This structural modification results in a calculated LogP value of 6.64 for 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol, a key parameter governing membrane permeability and target engagement in cellular assays [1]. While a direct LogP comparison for the exact unsubstituted parent is not available in the same dataset, the addition of this lipophilic moiety is a well-established strategy to enhance cellular uptake, which can be critical for accessing intracellular targets [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 6.64 |
| Comparator Or Baseline | Unsubstituted benzo[a]phenazin-5-ol core (LogP value not provided in source, but theoretically much lower due to absence of chlorophenyl group) |
| Quantified Difference | Significant increase in LogP due to the 4-chlorophenyl substituent |
| Conditions | Calculated property from chemical structure, software unspecified |
Why This Matters
This specific LogP value guides formulation strategies and predicts cellular bioavailability, which is essential for any project involving cell-based assays.
- [1] Olyaei, A., & Sadeghpour, M. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. RSC Advances, 12(22), 13837-13895. DOI: 10.1039/d2ra02139k View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. DOI: 10.1517/17460441.2012.714363 View Source
